1-Methyl-2-azaspiro[4.5]decan-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-methyl-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H17NO/c1-8-10(7-9(12)11-8)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
JKQFJIDWZRIQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCCCC2)CC(=O)N1 |
Origin of Product |
United States |
Structural Analysis and Spectroscopic Characterization of 1 Methyl 2 Azaspiro 4.5 Decan 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Methyl-2-azaspiro[4.5]decan-3-one, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation
The ¹H NMR spectrum of this compound provides key information for its structural confirmation. Although the structures of Gabapentin (B195806) (GP) and its impurity, 2-azaspiro[4.5]decan-3-one (ImpA), are similar, their ¹H NMR spectra show distinct signals. nih.gov The methylene (B1212753) group signals are differentiated, with the CH₂-N signal appearing at δ = 3.24 ppm for ImpA and the CH₂-C=O signal at δ = 2.28 ppm. nih.govsemanticscholar.org These characteristic signals are crucial for identifying the presence of this impurity in Gabapentin. nih.govsemanticscholar.org The cyclohexane (B81311) fragment of both compounds shows overlapping signals in the range of 1.25–1.70 ppm. nih.gov
A related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, exhibits a singlet for the methyl group (CH₃) at 2.73 ppm. mdpi.com The protons of the cyclohexane ring appear as multiplets in the range of 1.70-2.57 ppm. mdpi.com
Table 1: ¹H NMR Data for this compound and a Related Compound
| Assignment | Chemical Shift (δ) in ppm (this compound) | Chemical Shift (δ) in ppm (1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) | Multiplicity |
| CH₂-C=O | 2.28 | - | - |
| CH₂-N | 3.24 | - | - |
| Cyclohexane Protons | 1.25-1.70 | 1.70-2.57 | Multiplet |
| N-CH₃ | - | 2.73 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides further evidence for the structure of this compound by detailing its carbon framework. For the related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the methyl carbon (CH₃) resonates at 23.1 ppm. mdpi.com The spiro carbon (C₅) is observed at 61.6 ppm, and the carbonyl carbons (C₂=O and C₄=O) appear at 155.1 ppm and 177.3 ppm, respectively. mdpi.com The carbons of the cyclohexane ring (C₆, C₇, C₉, C₁₀) show signals at 28.5 ppm and 30.1 ppm. mdpi.com
Table 2: ¹³C NMR Data for a Related Azaspiro Compound
| Carbon Atom | Chemical Shift (δ) in ppm (1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) |
| CH₃ | 23.1 |
| C₇, C₉ | 28.5 |
| C₆, C₁₀ | 30.1 |
| C₈ | 41.5 |
| C₅ (Spiro) | 61.6 |
| C₂=O | 155.1 |
| C₄=O | 177.3 |
Applications of Quantitative Nuclear Magnetic Resonance (qNMR) in Purity and Content Determination
Quantitative NMR (qNMR) has emerged as a powerful technique for determining the purity and content of chemical compounds with high precision and accuracy. eurl-pesticides.eu A ¹H qNMR method has been developed and validated for the identification and quantification of 2-azaspiro[4.5]decan-3-one, an impurity found in Gabapentin. nih.govnih.govmdpi.comresearchgate.net This method is crucial as the impurity can form through the intramolecular cyclization of Gabapentin. semanticscholar.orgmdpi.com
The qNMR method utilizes the distinct signals of the impurity and the active pharmaceutical ingredient. nih.govresearchgate.net The integral intensities of the signals at δ 3.24 ppm for the impurity and δ 3.02 ppm for Gabapentin are used for quantification. nih.govsemanticscholar.org The limit of quantitation for the impurity has been determined to be 10 µg/mL, which corresponds to 0.025% by weight relative to the Gabapentin content. nih.govsemanticscholar.orgmdpi.com The analytical range of this method is 10–253 µg/mL. nih.govsemanticscholar.orgmdpi.com The validation of this qNMR procedure has demonstrated its linearity, accuracy, repeatability, and precision, making it a reliable alternative to HPLC methods for quality control. nih.govresearchgate.net
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the IR spectrum shows characteristic absorption bands. mdpi.com A strong band corresponding to the amide N-H stretching vibration is observed at 3143.9 cm⁻¹. mdpi.com The C-H stretching vibrations of sp² and sp³ hybridized carbons are seen at 2923.6 cm⁻¹ and 2856.1 cm⁻¹, respectively. mdpi.com Crucially, the amide carbonyl (C=O) groups exhibit strong absorption bands at 1764.6 cm⁻¹ and 1707.5 cm⁻¹. mdpi.com The C-N stretching vibrations are found at 1141.0 cm⁻¹ (methyl) and 1118.9 cm⁻¹ (spiro). mdpi.com
Table 3: IR Spectroscopic Data for a Related Azaspiro Compound
| Vibrational Mode | Wavenumber (cm⁻¹) (1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) |
| (>N-H)amide | 3143.9 |
| (C-H)sp² | 2923.6 |
| (C-H)sp³ | 2856.1, 2723.2 |
| (C=O)amide | 1764.6, 1707.5 |
| (C-N)methyl | 1141.0 |
| (C-N)spiro | 1118.9 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. For 2-azaspiro[4.5]decan-3-one, the precursor ion is observed at an m/z of 154.1226, corresponding to the protonated molecule [M+H]⁺. nih.gov The molecular formula is C₉H₁₅NO. nih.gov High-resolution mass spectrometry (HRMS) of a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, calculated a mass of 257.1285 for the [M-H]⁺ ion, with the obtained value being 257.1287, confirming its elemental composition. mdpi.com
The fragmentation pattern in MS/MS experiments provides further structural information. For 2-azaspiro[4.5]decan-3-one, the base peak in the mass spectrum is at m/z 154.1225. Other significant fragments are observed at m/z values of 95.0855, 93.0699, and 67.0541.
Table 4: Mass Spectrometry Data for 2-Azaspiro[4.5]decan-3-one
| m/z | Relative Intensity | Tentative Fragment |
| 154.1225 | 999 | [M+H]⁺ |
| 95.0855 | 841 | C₇H₁₁⁺ |
| 93.0699 | 66 | C₇H₉⁺ |
| 67.0541 | 143 | C₅H₇⁺ |
X-ray Crystallography for Solid-State Structural Determination (for related azaspiro compounds)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not detailed in the provided search results, data for related azaspiro compounds offer valuable insights into the likely solid-state conformation.
For instance, the crystal structures of other hydantoin (B18101) derivatives have been determined, revealing key structural features. nih.gov These studies often show that the compounds crystallize in monoclinic systems. nih.govmdpi.com The molecular geometry, including bond lengths and angles, is found to be in agreement with standard reported values. nih.gov The crystal packing is often stabilized by networks of intermolecular and intramolecular hydrogen bonds. nih.gov For example, in the structure of 2-cyanoguanidinophenytoin, the imidazole (B134444) ring participates in hydrogen bonding interactions. nih.gov Similarly, a study on 4,6-diacetylresorcinol (B1214101) and 3-O-methylellagic acid dihydrate, which also crystallize in a monoclinic system, highlights the use of X-ray diffraction to establish their molecular structures. mdpi.com The development of stereodivergent biocatalytic methods for synthesizing azaspiro[2.y]alkanes has also utilized X-ray crystallography to confirm the structure of the products. acs.org
Conformational Dynamics and Stereochemical Aspects of Azaspiro[4.5]decan-3-one Systems
The conformational dynamics of azaspiro[4.5]decan-3-one systems are influenced by the stereochemistry of the spirocyclic ring junction and the puckering of the cyclohexane and pyrrolidinone rings. While specific studies on the conformational analysis of this compound are not available, general principles can be drawn from related structures.
The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The pyrrolidinone ring, being a five-membered ring, exists in various envelope and twist conformations. The fusion of these two rings at the spiro center introduces significant conformational constraints.
The introduction of a methyl group on the nitrogen atom (N-2) would be expected to influence the conformational equilibrium. nih.gov In related N-methylated heterocyclic systems, the methyl group can exist in either an axial or equatorial position, and the preference for one over the other is determined by a balance of steric and electronic effects. researchgate.net Theoretical calculations on related N-methylated N-acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angles around the amide bond. nih.gov
Furthermore, the stereochemistry at the spirocyclic carbon (C-5) is a key feature of these molecules. The synthesis of related spiro compounds can be stereoselective, leading to a preponderance of one diastereomer over another. ed.ac.uk The relative configuration of substituents on the rings can be determined using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about the spatial proximity of atoms. mdpi.com A structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives highlighted the use of ¹H, ¹³C, and ¹⁵N NMR spectroscopy in determining the relative configuration and preferred conformations. nih.gov
Spectroscopic Data for the Parent Compound: 2-Azaspiro[4.5]decan-3-one
For reference, the following tables summarize the available spectroscopic data for the parent compound, 2-Azaspiro[4.5]decan-3-one.
Table 1: ¹H NMR Spectroscopic Data for 2-Azaspiro[4.5]decan-3-one
| Signal | Chemical Shift (δ) in ppm | Description |
| CH₂-N | 3.24 | Methylene group adjacent to nitrogen |
| CH₂-C=O | 2.28 | Methylene group adjacent to carbonyl |
| Cyclohexane | 1.25–1.70 | Overlapping signals of cyclohexane protons |
Source: Development and Validation of 2-Azaspiro nih.govnih.gov Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy nih.govnih.gov
Table 2: Mass Spectrometry Data for 2-Azaspiro[4.5]decan-3-one
| Parameter | Value |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Precursor m/z | 154.1226 |
| Precursor Adduct | [M+H]⁺ |
Source: PubChem CID 47457 nih.gov, MassBank Record: FU000185
Chemical Reactivity and Derivatization Strategies for 1 Methyl 2 Azaspiro 4.5 Decan 3 One
Functional Group Transformations within the Azaspiro[4.5]decan-3-one Core
The inherent reactivity of the azaspiro[4.5]decan-3-one core allows for a variety of functional group transformations, enabling the synthesis of a wide range of derivatives.
The lactam group in 1-Methyl-2-azaspiro[4.5]decan-3-one is a key site for chemical modification. The nitrogen atom of the lactam can be further alkylated or acylated to introduce a variety of substituents. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base.
The carbonyl group of the lactam can also undergo reactions such as reduction to the corresponding amine or conversion to a thioamide. These transformations significantly alter the electronic and steric properties of the molecule, leading to new derivatives with potentially different biological activities.
For example, starting from a substituted cyclohexanone, a variety of functional groups such as alkyl, aryl, or hydroxyl groups can be incorporated into the final azaspiro[4.5]decan-3-one structure.
Preparation of Analogs and Substituted Derivatives
The synthesis of analogs and derivatives of this compound is a significant area of research, driven by the desire to explore the structure-activity relationships of this class of compounds.
A variety of synthetic methods are employed to introduce both aromatic and aliphatic substituents onto the azaspiro[4.5]decan-3-one scaffold. researchgate.netresearchgate.net Aromatic substituents are often introduced through coupling reactions or by using an aryl-substituted starting material. For instance, a three-component condensation of 2,6-dimethylphenol (B121312), isobutyraldehyde (B47883), and a nitrile can lead to the formation of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net
Aliphatic substituents, which are hydrocarbons based on chains of carbon atoms, can be introduced through various alkylation reactions. libretexts.org These reactions can be directed to either the nitrogen of the lactam or the cyclohexane (B81311) ring, depending on the reaction conditions and the starting materials used.
Regioselectivity is a critical aspect of the derivatization of the azaspiro[4.5]decan-3-one core, as it allows for the precise placement of substituents. In the case of the lactam, the nitrogen atom is generally the most nucleophilic site, leading to preferential N-alkylation or N-acylation.
Achieving regioselective substitution on the cyclohexane ring can be more challenging and often relies on the use of pre-functionalized starting materials or directing groups that can influence the position of subsequent reactions.
Mechanistic Investigations of Azaspiro[4.5]decan-3-one Reactions
The formation of 2-azaspiro[4.5]decan-3-one, the parent compound of this compound, can occur through the intramolecular cyclization of gabapentin (B195806). researchgate.netmdpi.comnih.govsemanticscholar.orgnih.gov Mechanistic studies of this reaction have shown that the rate of cyclization is pH-dependent. The reaction proceeds through a tetrahedral intermediate, and the rate-determining step can vary depending on the pH of the solution. These investigations provide valuable insights into the stability of the azaspiro[4.5]decan-3-one ring system and the factors that influence its formation and reactivity.
Kinetic Studies of Reaction Rates and Profiles
Kinetic studies on the formation of 2-azaspiro[4.5]decan-3-one from gabapentin have revealed that the reaction is highly dependent on pH. The rate of this intramolecular cyclization was investigated across a pH range of 2.24 to 11.15 at a constant temperature of 80°C. researchgate.net
The reaction exhibits a pseudo-first-order rate constant that varies with pH, indicating the involvement of different ionic species of the parent molecule in the reaction pathway. The maximum rate of cyclization is observed in the alkaline region, specifically above pH 9.80. Conversely, the minimum reaction rate is found in the pH range of 5.15 to 6.21. researchgate.net This pH-dependent reactivity underscores the role of the protonation state of the amino and carboxyl groups in the facility of the lactam ring formation.
A decline in the pseudo-first-order rate constant was noted at gabapentin concentrations exceeding 5.50 × 10⁻² M at a pH of 10.45, suggesting that the reaction kinetics are also influenced by the concentration of the reactant. researchgate.net
Table 1: pH-Dependent Rate Constants for the Formation of 2-Azaspiro[4.5]decan-3-one at 80°C
| pH Range | Observed Reaction Rate |
| > 9.80 | Maximum |
| 5.15 - 6.21 | Minimum |
This data is for the formation of the parent compound, 2-azaspiro[4.5]decan-3-one, and is presented as a model for the reactivity of its methylated analog. researchgate.net
Identification of Reaction Intermediates
The isomerization of spiro oxindole (B195798) alkaloids, which share structural similarities with the azaspiro[4.5]decane core, has been proposed to proceed through a zwitterionic intermediate. rsc.org This intermediate is stabilized by polar solvents, and its formation is a key step in the reaction mechanism. In the case of the formation of 2-azaspiro[4.5]decan-3-one from gabapentin, the reaction involves an intramolecular nucleophilic attack of the amino group on the carboxylic acid moiety.
Catalysis Effects on Reaction Pathways
The intramolecular cyclization to form 2-azaspiro[4.5]decan-3-one is subject to both general acid and general base catalysis. researchgate.net This was inferred from the observation of a buffer effect on the reaction rate. General acid catalysis facilitates the protonation of the carboxylic group, making it a better electrophile for the subsequent nucleophilic attack by the amino group. Conversely, general base catalysis assists in the deprotonation of the amino group, enhancing its nucleophilicity.
The solvent kinetic isotope effect also supports the involvement of proton transfer in the rate-determining step of the reaction, a hallmark of general acid-base catalysis. researchgate.net While specific catalysts for the derivatization of this compound are not detailed in the literature, it is plausible that its reactions would also be susceptible to acid and base catalysis, providing a strategic avenue for controlling its reactivity and the synthesis of its derivatives.
Advanced Analytical Methodologies for 1 Methyl 2 Azaspiro 4.5 Decan 3 One Research
Chromatographic Separation Techniques
Chromatographic techniques are paramount in the analysis of organic compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) typically depends on the compound's volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
For a non-volatile compound like 1-Methyl-2-azaspiro[4.5]decan-3-one, HPLC is the preferred method for analysis and purification. A typical HPLC method would involve a stationary phase, a mobile phase, and a detector.
A reversed-phase HPLC method would likely be employed, utilizing a C18 or C8 column as the stationary phase. The mobile phase would probably consist of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the target compound from any starting materials, by-products, or degradation products. Detection would typically be achieved using a UV detector, as the lactam chromophore absorbs UV light.
While specific operational parameters for this compound are not published, a hypothetical HPLC method is outlined in the table below.
| Parameter | Hypothetical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Characterization
Should this compound exhibit sufficient volatility and thermal stability, GC-MS could be a powerful tool for its identification and the characterization of complex mixtures. The gas chromatograph separates volatile components, which are then ionized and detected by the mass spectrometer, providing information on both the retention time and the mass-to-charge ratio of the compound and its fragments.
A standard GC-MS method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. Mass spectrometric detection in electron ionization (EI) mode would yield a characteristic fragmentation pattern that could be used to confirm the structure of the compound.
A speculative set of GC-MS conditions is presented below.
| Parameter | Hypothetical Value/Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Method Validation in Chemical Analysis
The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose. This involves a series of experiments to assess the method's performance characteristics.
Linearity and Calibration Range Determination
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. To determine this, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in HPLC) would be plotted against the concentration, and a linear regression analysis would be performed. The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise.
A hypothetical linearity study might yield the following results:
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| 100 | 1,255,000 |
| Correlation (r²) | > 0.999 |
Accuracy and Precision Assessment
Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. Accuracy is often assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The results are usually expressed as the percentage recovery for accuracy and the relative standard deviation (RSD) for precision.
An example of accuracy and precision data is shown below:
| Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Recovery (%) | RSD (%) (Intra-day, n=6) |
| 5 | 4.95 | 99.0 | < 2.0% |
| 50 | 50.5 | 101.0 | < 1.5% |
| 100 | 99.8 | 99.8 | < 1.0% |
Specificity and Robustness Evaluation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing spiked samples and showing that the results are not affected by the presence of these other materials.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Theoretical and Computational Studies of 1 Methyl 2 Azaspiro 4.5 Decan 3 One
Quantum Chemical Calculations for Electronic Structure and Stability
The introduction of a methyl group on the nitrogen atom of the lactam ring is expected to have several electronic effects. The methyl group is an electron-donating group, which would increase the electron density on the nitrogen atom and potentially influence the polarity and reactivity of the adjacent carbonyl group.
A key aspect of stability is the thermodynamic preference for its formation. In the case of the parent compound, 2-azaspiro[4.5]decan-3-one, its formation from gabapentin (B195806) is an intramolecular cyclization. Theoretical studies have shown that the lactam form is thermodynamically more stable than its open-chain precursor. researchgate.netnih.gov The presence of the N-methyl group in 1-Methyl-2-azaspiro[4.5]decan-3-one would likely further stabilize the lactam structure due to the electronic contributions of the methyl group.
Table 1: Illustrative Calculated Electronic Properties
This table illustrates the type of data that would be generated from quantum chemical calculations. The values are hypothetical and intended to show the comparison between the parent compound and its N-methylated derivative.
| Property | 2-Azaspiro[4.5]decan-3-one (Hypothetical) | This compound (Hypothetical) | Method of Calculation |
| HOMO Energy | -6.5 eV | -6.3 eV | DFT/B3LYP |
| LUMO Energy | 1.2 eV | 1.3 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 7.7 eV | 7.6 eV | DFT/B3LYP |
| Dipole Moment | 3.2 D | 3.5 D | DFT/B3LYP |
Computational Conformational Analysis of the Spirocyclic System
The spirocyclic nature of this compound imparts significant conformational rigidity. Computational conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the atoms in space. This is typically achieved by systematically exploring the potential energy surface of the molecule, identifying all possible conformers (isomers that can be interconverted by rotation about single bonds), and calculating their relative energies.
For the 2-azaspiro[4.5]decan-3-one system, the cyclohexane (B81311) ring can adopt various conformations, such as chair, boat, and twist-boat. The five-membered lactam ring also has its own set of possible conformations, often described as envelope or twist forms. The spiro fusion of these two rings creates a complex conformational landscape.
The addition of a methyl group on the nitrogen atom can introduce steric interactions that may favor certain conformations over others. High-level ab initio methods can be employed to accurately model these systems and predict the most stable conformers. acs.orgacs.org Conformational analyses of similar spiro-lactam systems have demonstrated a preference for specific turn-like structures, which can be stabilized by intramolecular hydrogen bonds in the parent compound. acs.org In this compound, the absence of the N-H proton precludes such hydrogen bonding, which would significantly alter the conformational preferences compared to the unsubstituted lactam.
Table 2: Illustrative Relative Energies of Conformers
This table provides a hypothetical representation of the results from a conformational analysis, showing the relative stability of different conformers.
| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) | Computational Method |
| Chair-Envelope | 175 | 0.0 (most stable) | MP2/6-31+G |
| Chair-Twist | 150 | 1.2 | MP2/6-31+G |
| Boat-Envelope | 60 | 5.8 | MP2/6-31+G* |
Reaction Mechanism Modeling and Transition State Characterization
Understanding the formation of this compound is critical, and computational modeling can elucidate the reaction mechanism in great detail. For the parent compound, 2-azaspiro[4.5]decan-3-one, its formation from gabapentin has been studied computationally, revealing the transition state structures and the energy barriers associated with the intramolecular cyclization. researchgate.netnih.gov
The reaction proceeds via a nucleophilic attack of the amine group on the carboxylic acid. The calculations for the parent compound show a transition state with a specific geometry and a significant energy barrier. researchgate.netnih.gov The presence of a methyl group on the nitrogen in the precursor to this compound would likely alter the reaction pathway. The increased nucleophilicity of the methylated amine could potentially lower the activation energy for the cyclization. Conversely, steric hindrance from the methyl group could raise the energy of the transition state.
Computational modeling of this reaction would involve locating the transition state structure and calculating its energy. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactant and the product. nih.gov
Table 3: Illustrative Calculated Thermodynamic and Kinetic Data for Lactamization
This table illustrates the kind of data that would be generated from reaction mechanism modeling, comparing the formation of the parent lactam with its N-methylated analog. The values are hypothetical.
| Parameter | Formation of 2-Azaspiro[4.5]decan-3-one (from Gabapentin) researchgate.netnih.gov | Formation of this compound (Hypothetical) | Method of Calculation |
| Activation Energy (ΔG‡) | 41.3 kcal/mol | 38.5 kcal/mol | G4MP2 |
| Enthalpy of Reaction (ΔH) | -10.2 kcal/mol | -11.5 kcal/mol | G4MP2 |
| Free Energy of Reaction (ΔG) | -13.6 kcal/mol | -14.8 kcal/mol | G4MP2 |
Future Directions in Research on 1 Methyl 2 Azaspiro 4.5 Decan 3 One
Exploration of Undiscovered Chemical Transformations and Novel Reactivity
The unique spirocyclic lactam structure of 1-Methyl-2-azaspiro[4.5]decan-3-one provides a rich platform for exploring novel chemical reactions. Future studies will likely aim to functionalize the core structure to generate a diverse library of derivatives.
Potential areas for investigation include:
Functionalization of the Cyclohexane (B81311) Ring: Introducing substituents onto the cyclohexane portion of the molecule could modulate its lipophilicity and conformational properties, which is crucial for applications in medicinal chemistry.
Lactam Ring-Opening: Selective opening of the γ-lactam ring would yield functionalized cyclohexane amino acids, which are valuable precursors for peptides and other complex molecules. The conditions for this transformation could be fine-tuned (acidic, basic, or enzymatic hydrolysis) to control the outcome.
Derivatization at the α-Carbon: The carbon atom alpha to the lactam carbonyl could be a target for enolate-based alkylation, aldol, or condensation reactions, allowing for the introduction of diverse side chains.
Reduction and Oxidation Reactions: The reduction of the lactam carbonyl would lead to cyclic amines, while oxidation at various positions could introduce new functional groups. Systematic modifications of related spirocyclic systems have been shown to produce compounds with distinct biological activities. nih.gov
Application of Advanced Spectroscopic and Analytical Techniques
To fully characterize this compound and its derivatives, as well as to monitor their synthesis in real-time, advanced analytical methods are indispensable.
Future applications of these techniques include:
Quantitative NMR (qNMR): As demonstrated for the parent compound 2-Azaspiro[4.5]decan-3-one, qNMR is a powerful tool for the precise quantification of the compound and its impurities without the need for identical reference standards. nih.govresearchgate.net This method could be validated for this compound to support quality control in manufacturing. nih.govresearchgate.net
Mass Spectrometry (MS): Advanced MS techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), will be essential for identifying reaction byproducts and characterizing complex mixtures. nih.gov High-resolution mass spectrometry (HRMS) can confirm elemental composition with high accuracy. mdpi.com
X-ray Crystallography: Obtaining a crystal structure of this compound would provide definitive information about its three-dimensional conformation, bond lengths, and angles. This data is invaluable for computational modeling and understanding structure-activity relationships, as demonstrated with related spiro compounds. nih.gov
In-situ Spectroscopy: Techniques like FTIR and Raman spectroscopy could be implemented for real-time monitoring of synthetic reactions, providing mechanistic insights and facilitating process optimization. pharmaffiliates.com
| Technique | Application Area | Anticipated Outcome |
|---|---|---|
| Quantitative NMR (qNMR) | Purity assessment, quantification of impurities. nih.gov | A validated, standard-free method for quality control. |
| LC-MS/MS | Impurity profiling, reaction monitoring, metabolite identification. nih.gov | Comprehensive understanding of the compound's chemical stability and metabolic fate. |
| X-ray Crystallography | Definitive 3D structure determination. nih.gov | Insights into molecular conformation and intermolecular interactions. |
| In-situ FTIR/Raman | Real-time reaction analysis. pharmaffiliates.com | Kinetic data, detection of transient intermediates, and process optimization. |
Expanded Scope of Research in Synthetic Organic Chemistry
The this compound scaffold holds significant promise as a versatile building block for constructing more complex molecular architectures. Its rigid spirocyclic nature makes it an attractive starting point for synthesizing compounds with well-defined three-dimensional shapes.
Future research directions could involve:
Medicinal Chemistry: Spirocyclic scaffolds are considered "privileged structures" in drug discovery due to their structural novelty and ability to orient substituents in precise vectors. mdpi.com this compound could serve as the core for developing new therapeutic agents, following the example of other azapirones and spiro-hydantoins used in drug development. mdpi.comgoogle.com
Natural Product Synthesis: The spiro-lactam motif is present in a variety of natural products. This compound could be a key intermediate in the total synthesis or the creation of analogues of biologically active natural products.
Materials Science: The rigid structure could be incorporated into polymers or organic materials to influence their physical and chemical properties.
Q & A
Q. What are the common synthetic routes for 1-Methyl-2-azaspiro[4.5]decan-3-one?
The synthesis of spirocyclic compounds like this compound often involves cyclization or intramolecular reactions. A validated approach includes:
- Reductive amination : Reduction of intermediates such as (1-nitromethyl-cyclohexyl)acetonitrile to form spirocyclic amines, followed by alkali treatment and further reduction to yield the target compound .
- Cyclization with carbonyl compounds : Reacting diamines with carbonyl derivatives under controlled pH and temperature, as seen in analogous spiro compounds like 2,7-Diazaspiro[4.5]decan-3-one hydrochloride synthesis .
Key considerations : Optimize solvent polarity, temperature, and catalyst selection (e.g., metal catalysts for ring closure) to enhance yield and purity.
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL, SHELXS) for small-molecule refinement. These tools resolve spirocyclic geometries and validate bond angles/planarity .
- NMR spectroscopy : Employ - and -NMR to confirm spiro junction integrity and methyl group placement. Compare shifts with related compounds (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one) .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isomers.
Q. How is this compound used as a reference standard in pharmaceutical analysis?
this compound serves as a critical impurity standard in gabapentin synthesis. Methodological steps include:
- HPLC calibration : Use reverse-phase chromatography with UV detection (e.g., 220 nm) to quantify trace impurities .
- Spiking experiments : Compare retention times and peak areas against synthesized reference materials to validate analytical protocols.
Advanced Research Questions
Q. How to design experiments to assess RIPK1 inhibitory activity?
this compound derivatives (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one) inhibit RIPK1, a kinase involved in necroptosis. Experimental design:
- In vitro kinase assays : Use recombinant RIPK1 and ATP analogs to measure inhibition constants (). Include positive controls (e.g., Necrostatin-1) .
- Cellular models : Treat U937 lymphoma cells with TNF-α/cycloheximide/z-VAD-fmk to induce necroptosis. Quantify cell viability via MTT assays and caspase-3/7 activity to confirm RIPK1-specific effects .
Data interpretation : Correlate IC values with structural modifications (e.g., methyl vs. ethyl substituents) to optimize potency.
Q. How to resolve contradictions in reaction yields during spiro ring formation?
Discrepancies in cyclization efficiency may arise from competing pathways. Mitigation strategies:
- Kinetic studies : Monitor reaction intermediates via in situ FTIR or LC-MS to identify side products (e.g., open-chain byproducts) .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. For example, DMF enhances intramolecular cyclization in 1-Oxa-3-azaspiro[4.5]decan-2-one synthesis .
- Computational modeling : Use density functional theory (DFT) to predict energy barriers for ring closure vs. polymerization .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Dock this compound into RIPK1’s kinase domain (PDB: 4NEU) using AutoDock Vina. Focus on hydrogen bonding with Glu-97 and hydrophobic interactions with Leu-90 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
Q. How to optimize crystallization for X-ray studies of spiro derivatives?
- Vapor diffusion : Use ethanol/water mixtures for slow evaporation, yielding prismatic crystals (e.g., 8-Ethyl-2-hydroxy-2-methyl-4-morpholinioethyl-1-thia-4-azaspiro[4.5]decan-3-one) .
- Cryoprotection : For low-temperature data collection, add 20% glycerol to the mother liquor to prevent ice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
